

Chromatographic Separation of Ranolazine and its Metabolites: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

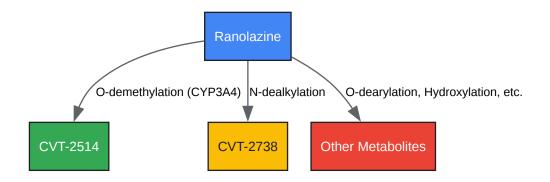
Introduction

Ranolazine is an anti-anginal medication primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2D6 enzymes.[1][2][3] This extensive metabolism results in numerous metabolites, with over 40 identified in plasma and more than 100 in urine.[3] The simultaneous chromatographic separation and quantification of Ranolazine and its major metabolites are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the chromatographic separation of Ranolazine and its key metabolites, CVT-2514, CVT-2738, and CVT-4786, primarily based on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Metabolic Pathway of Ranolazine

Ranolazine undergoes several primary metabolic transformations, including O-demethylation, N-dealkylation, and O-dearylation. The major metabolites include CVT-2514 (from O-demethylation) and CVT-2738 (from N-dealkylation).[2]





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Caption: Metabolic pathway of Ranolazine.

Quantitative Data Summary

The following tables summarize the quantitative data for the simultaneous determination of Ranolazine and its three major metabolites using a validated LC-MS/MS method.[4][5]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)
Ranolazine	4 - 2000	4
CVT-2514	4 - 1000	4
CVT-2738	4 - 1000	4
CVT-4786	8 - 1000	8

Table 2: Mass Spectrometry Parameters

Analyte	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)
Ranolazine	Positive	428.3	279.3
CVT-2514	Positive	414.2	265.1
CVT-2738	Negative	207.1	149.0
CVT-4786	Positive	444.2	265.1



Experimental Protocols

Protocol 1: Simultaneous Quantification of Ranolazine and its Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Ranolazine, CVT-2514, CVT-2738, and CVT-4786 in human plasma.[4][5]

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of an internal standard working solution.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a 10 μL aliquot into the LC-MS/MS system.
- 2. Chromatographic Conditions
- HPLC System: Agilent 1100 series or equivalent
- Column: Gemini C18 (50 mm × 2.0 mm, 5 μm)[4][5]
- Mobile Phase:
 - o A: 5 mM Ammonium Acetate in Water
 - B: Methanol
- Gradient Elution:



Time (min)	%A	%B
0.0	70	30
1.5	10	90
2.5	10	90
2.6	70	30

| 4.0 | 70 | 30 |

Flow Rate: 0.4 mL/min

• Column Temperature: 30°C

3. Mass Spectrometric Conditions

Mass Spectrometer: Applied Biosystems Sciex Q-trap MS or equivalent

Ionization Source: Electrospray Ionization (ESI)

Ionization Mode: Positive for Ranolazine, CVT-2514, CVT-4786; Negative for CVT-2738[4]

Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Determination of Ranolazine in Human Plasma by LC-MS/MS with Liquid-Liquid Extraction

This protocol offers an alternative sample preparation method using liquid-liquid extraction.[6]

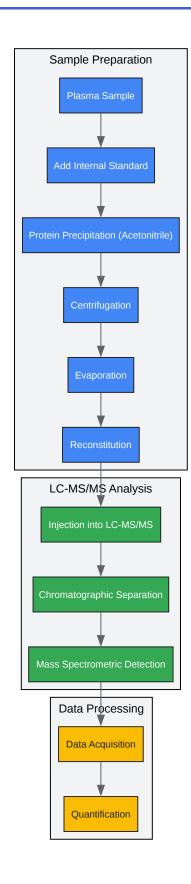
- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 50 μL of human plasma, add the internal standard.
- Add 1 mL of the extraction solvent (diethyl ether-dichloromethane, 60:40 v/v).
- Vortex for 1 minute.



- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
- 2. Chromatographic Conditions
- HPLC System: Agilent 1100 series or equivalent
- Column: Zorbax extend C18 (150 x 4.6 mm, 5 μm)[6]
- Mobile Phase: Methanol–10mM ammonium acetate (60:40, v/v), pH adjusted to 4.0 with formic acid[6]
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 25°C
- 3. Mass Spectrometric Conditions
- Mass Spectrometer: Applied Biosystems Sciex Q-trap MS or equivalent
- Ionization Source: TurbolonSpray
- Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram





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Caption: LC-MS/MS experimental workflow.



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